molecular formula C20H13NO4 B2634246 N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide CAS No. 900876-26-8

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide

Cat. No.: B2634246
CAS No.: 900876-26-8
M. Wt: 331.327
InChI Key: UMOWRKXWTORCHB-UHFFFAOYSA-N
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Description

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is a synthetic compound featuring a chromone core fused with a furan carboxamide group . Chromones (4H-chromen-4-ones) are recognized as privileged scaffolds in medicinal chemistry, providing a versatile template for developing therapeutic molecules with diverse biological activities . This compound is of significant interest in oncology research, particularly in investigating new anti-breast cancer agents. Chromone-2-carboxamide derivatives have demonstrated promising in vitro antiproliferative activity against human breast cancer cell lines, including both ER(+) MCF-7 and ER(-) MDA-MB-231 cells . The chromone nucleus is a key pharmacophore explored for its potential to interact with multiple enzyme targets. Research on related chromone derivatives indicates potential mechanisms such as cholinesterase inhibition and interaction with inflammatory pathways via enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are relevant in the context of cancer and neurodegenerative diseases . As a building block in drug discovery, this compound allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to fully characterize the compound for their specific applications.

Properties

IUPAC Name

N-(4-oxo-3-phenylchromen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOWRKXWTORCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with furan-2-carboxylic acid to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or furan ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

A. N-(4-Bromophenyl)furan-2-carboxamide (Compound 3, )

  • Structure: Lacks the chromenone core but shares the furan-2-carboxamide group. The bromine substituent on the phenyl ring enhances reactivity for Suzuki-Miyaura cross-coupling.
  • Synthesis : Prepared in 94% yield via reaction of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) and triethylamine .

B. N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

  • Structure: Incorporates a thiazolidinone ring fused to the chromenone system, introducing additional hydrogen-bonding (N–H⋯O) and weak C–H⋯O interactions .
  • Crystallography : Triclinic crystal system (space group P1) with layered packing stabilized by π-π stacking (interplanar distance ~3.6 Å) .
  • Comparison: The thiazolidinone moiety increases molecular weight (443.48 g/mol) and may enhance binding to enzymes (e.g., kinases or proteases) compared to the simpler chromen-2-yl carboxamide .

C. N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ()

  • Structure: Features a fluorobenzyl and methoxyphenyl substituents instead of the chromenone system.
  • Activity : Demonstrated improved antiviral activity against enteroviruses compared to fluoxetine derivatives, with reduced cytotoxicity .
  • Comparison: The absence of the chromenone core limits aromatic interactions but highlights the role of fluorinated groups in enhancing pharmacokinetic properties .

Key Findings :

  • The chromenone core in the target compound likely enhances π-π stacking with aromatic residues in biological targets, while the furan-2-carboxamide group provides hydrogen-bonding sites .
Crystallographic and Computational Insights
  • Target Compound: No direct crystallographic data is provided, but analogous chromenone derivatives (e.g., the thiazolidinone hybrid) exhibit triclinic packing with intermolecular hydrogen bonds and π-π interactions, critical for stability and solubility .
  • Software Tools : SHELX programs are widely used for refining crystal structures of similar compounds, ensuring accurate determination of bond lengths and angles .

Biological Activity

N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone moiety fused with a furan carboxamide, which is critical for its biological activity. The presence of the phenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

  • Antitumor Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation.
    • IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine, providing a protective effect against neurodegenerative diseases.

Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF75.1Apoptosis induction
A5493.8Cell cycle arrest
HT294.5Inhibition of proliferation

Neuroprotective Activity

In vitro studies have demonstrated that the compound inhibits MAO-B with an IC50 value of 0.51 µM, suggesting potential use in treating neurodegenerative disorders:

EnzymeIC50 (µM)Selectivity Index
MAO-B0.51>78.4
MAO-A0.69>58.0

Case Studies

  • Case Study on Cancer Cell Lines :
    • In a controlled experiment, this compound was administered to MCF7 cells at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
  • Neuroprotection Study :
    • A study involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound significantly reduced cell death and oxidative stress markers, supporting its potential as a neuroprotective agent.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving chromene and furan precursors. A general approach includes:

  • Step 1 : Preparation of 4-oxo-3-phenyl-4H-chromene-2-carbaldehyde via Claisen-Schmidt condensation of substituted acetophenones with salicylaldehyde derivatives.
  • Step 2 : Coupling with furan-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., chromen-4-one carbonyl at δ ~180 ppm) and furan ring connectivity.
  • FT-IR : Identification of carbonyl stretches (C=O at ~1670–1720 cm1^{-1}) and amide N–H bending (~1550 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 345.0872) .

Q. What pharmacological targets are associated with chromene-furan hybrid compounds?

Methodological Answer: Chromene-furan hybrids are often screened for kinase inhibition (e.g., VEGFR-2) or anti-inflammatory activity. Methodologies include:

  • Enzyme Assays : Competitive binding assays using recombinant kinases, with IC50_{50} determination via fluorescence polarization.
  • Molecular Docking : Preliminary screening with AutoDock Vina to prioritize targets like cyclooxygenase-2 (COX-2) or EGFR .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) is critical:

  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Full-matrix least-squares refinement with anisotropic displacement parameters.
  • Validation : Check for R-factor convergence (<0.05) and ensure hydrogen bonds (e.g., N–H···O=C) align with electron density maps .

Q. How to address discrepancies in reported biological activity data for structurally similar compounds?

Methodological Answer: Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

  • Replicating Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%).
  • Purity Verification : HPLC with diode-array detection (≥98% purity, λ = 254 nm).
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) .

Q. What computational methods predict intermolecular interactions of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate electrostatic potential surfaces.
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., furan O···Lys216 in VEGFR-2) .

Q. How to analyze tautomeric equilibria in solution for the chromen-4-one moiety?

Methodological Answer: Use 1^1H NMR variable-temperature (VT-NMR) studies in DMSO-d6_6:

  • Monitor keto-enol tautomerism via chemical shift changes (e.g., δ 12.5 ppm for enolic OH).
  • Calculate equilibrium constants (KeqK_{eq}) using integration ratios of keto/enol peaks at 298–333 K .

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